molecular formula C28H27N3O5S2 B2843511 (Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005730-66-4

(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2843511
CAS RN: 1005730-66-4
M. Wt: 549.66
InChI Key: DZGJWULXGASQCN-ZIADKAODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C28H27N3O5S2 and its molecular weight is 549.66. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

The compound’s unique structure suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional therapies. Preliminary studies indicate that it may interfere with cell proliferation, induce apoptosis, and inhibit tumor growth. Further mechanistic studies are warranted to elucidate its precise mode of action .

Antiviral Activity

Given the urgent need for antiviral agents, scientists have explored this compound’s ability to inhibit viral replication. In vitro assays against specific viruses (such as herpesviruses or influenza) have shown promising results. Its mechanism of action likely involves interference with viral enzymes or protein synthesis .

Anti-inflammatory Properties

The benzothiazole moiety in the compound suggests anti-inflammatory potential. Researchers have investigated its effects on inflammatory pathways, such as NF-κB signaling. It may modulate cytokine production, making it a candidate for treating chronic inflammatory diseases .

Antioxidant Capacity

The presence of sulfur and aromatic rings hints at antioxidant properties. Studies have evaluated its radical-scavenging ability using DPPH assays. Incorporating this compound into functional foods or nutraceuticals could enhance their antioxidant content .

Neuroprotective Effects

Considering the quinoline and benzothiazole components, researchers have explored its impact on neurodegenerative diseases. In animal models, it has shown potential in preserving neuronal function, reducing oxidative stress, and modulating neurotransmitter systems .

Metal Ion Chelation

The sulfonyl group may confer metal-binding properties. Investigations into its chelating ability with transition metals (such as copper or iron) could have implications for metal overload disorders or metal-based drug design .

These applications highlight the compound’s versatility and underscore the need for further research to fully exploit its therapeutic potential. Keep in mind that while these findings are promising, rigorous studies and clinical trials are essential for validation and eventual practical use. 🌟

properties

IUPAC Name

ethyl 2-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5S2/c1-3-36-26(32)18-30-24-15-10-19(2)17-25(24)37-28(30)29-27(33)21-11-13-22(14-12-21)38(34,35)31-16-6-8-20-7-4-5-9-23(20)31/h4-5,7,9-15,17H,3,6,8,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGJWULXGASQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.